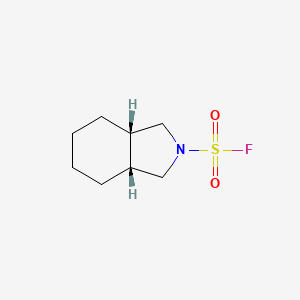

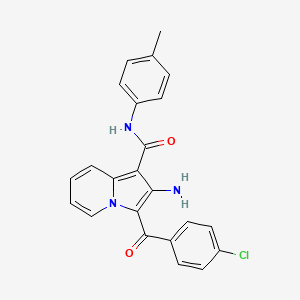

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Electrochemical Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have gained attention due to their utility in sulfur(VI) fluoride exchange-based “click chemistry,” among other applications. An environmentally benign electrochemical method for preparing sulfonyl fluorides from thiols or disulfides and potassium fluoride offers a mild and broad substrate scope. This method eliminates the need for additional oxidants or catalysts, highlighting the versatility of sulfonyl fluorides in synthetic chemistry (Laudadio et al., 2019).

Environmental and Health Impact Studies

Perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride, demonstrates the environmental persistence and bioaccumulation potential of certain sulfonyl fluoride derivatives. PFOS's detection globally across various environments and its long serum elimination half-life underscore the significance of understanding the environmental and health impacts of sulfonyl fluoride derivatives (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Synthesis of Aliphatic Sulfonyl Fluorides

The development of effective methods for synthesizing aliphatic sulfonyl fluorides is crucial due to their importance in chemical biology and molecular pharmacology. A novel visible-light-mediated decarboxylative fluorosulfonylethylation technique enables the rapid synthesis of a wide array of aliphatic sulfonyl fluorides from carboxylic acids. This method exemplifies the adaptability of sulfonyl fluorides for creating diverse molecular structures (Xu et al., 2019).

Antimicrobial Applications

The modification of pharmaceuticals with sulfonyl fluoride groups, such as the fluorosulfonylvinylation of antibiotics, has been shown to significantly enhance antimicrobial activity against Gram-positive bacteria. This suggests a potential for developing new antimicrobial strategies using sulfonyl fluoride chemistry (Leng et al., 2020).

Propriétés

IUPAC Name |

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMCVGYVZJAMM-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)

![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2702121.png)

![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)

![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)

amine hydrochloride](/img/structure/B2702137.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2702139.png)